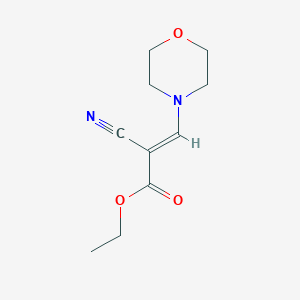

![molecular formula C21H18N2OS B5558689 3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one" is a compound within the thieno[2,3-d]pyrimidin-4(3H)-one class, known for its pharmacological significance. These compounds are notable in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

- The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, like the compound , has been significantly streamlined. Shi et al. (2018) describe a one-step catalytic four-component reaction, offering a greener and more economical approach compared to traditional multi-step syntheses (Shi et al., 2018).

- Liu and He (2008) discuss an aza-Wittig reaction for synthesizing novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which may be relevant to the synthesis of our compound of interest (Liu & He, 2008).

Molecular Structure Analysis

- The crystal structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been studied, providing insight into the molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Lahmidi et al., 2019).

Applications De Recherche Scientifique

Green Synthesis Approaches

One study introduced a green, catalytic approach to synthesize the thieno[2,3-d]pyrimidin-4(3H)-ones class of compounds, highlighting its pharmacological significance. This method emphasizes step economy, reduced catalyst loading, and easy purification, making it a sustainable option for producing these compounds (Taoda Shi et al., 2018).

Antibacterial and Antifungal Properties

Another significant application is the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal activities. These compounds have shown higher antifungal activity against Candida species than fluconazole and have demonstrated better antibacterial activity against Gram-positive and Gram-negative bacteria compared to other derivatives (B. Kahveci et al., 2020).

Novel Reaction Pathways

Research also explores novel synthetic pathways for creating thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the utilization of aza-Wittig reactions. These methods enable the design and synthesis of novel compounds with potential biological activities, demonstrating the versatility and applicability of these thieno[2,3-d]pyrimidin derivatives in medicinal chemistry (Jianchao Liu & H. He, 2008).

Antimicrobial and Anti-inflammatory Agents

Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, indicating their potential in treating infections and inflammation. These compounds have exhibited remarkable activity against fungi, bacteria, and inflammation, showcasing their therapeutic potential (M. Tolba et al., 2018).

Anti-inflammatory, CNS Depressant, and Antimicrobial Activities

Another study synthesized new derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and evaluated them for anti-inflammatory, CNS depressant, and antimicrobial activities. Some compounds showed promising results, indicating the utility of these derivatives in developing new therapeutic agents (B. V. Ashalatha et al., 2007).

Propriétés

IUPAC Name |

5-(4-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-6-8-17(9-7-14)18-12-25-20-19(18)21(24)23(13-22-20)11-16-5-3-4-15(2)10-16/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGHQTLVFKZZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

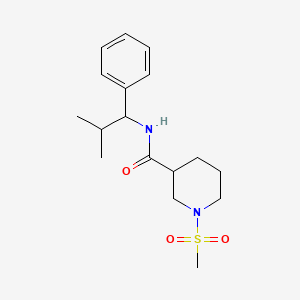

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

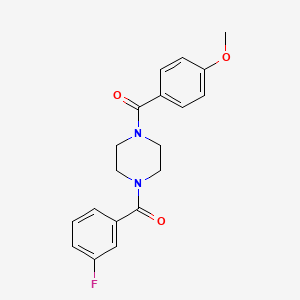

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

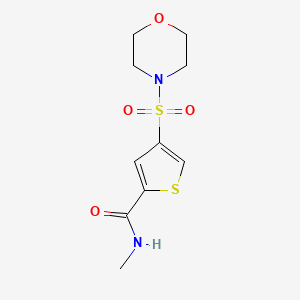

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)